molecular formula C29H30F3N5O3 B4298902 [4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B4298902
M. Wt: 553.6 g/mol
InChI Key: PEJYZEIQQHOZSR-UHFFFAOYSA-N
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Description

[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a combination of adamantyl, piperazinyl, benzodioxolyl, and trifluoromethyl groups, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of [4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the benzodioxolyl group: The benzodioxolyl moiety is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.

    Attachment of the adamantyl-piperazinyl group: This step involves the coupling of the adamantyl-piperazinyl moiety to the pyrazolo[1,5-a]pyrimidine core via a carbonyl linkage, typically using a coupling reagent such as EDCI or DCC.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using a trifluoromethylating agent such as CF3I or CF3SO2Cl.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxolyl and piperazinyl moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The carbonyl linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the adamantyl-piperazinyl moiety.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Pharmacology: It is used in pharmacological studies to investigate its effects on various biological systems, including its potential as an anti-inflammatory, antiviral, or anticancer agent.

    Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biomolecules and its effects on cellular processes.

    Material Science:

Mechanism of Action

The mechanism of action of [4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.

Comparison with Similar Compounds

Similar compounds to [4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds include:

    2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-methylpyrazolo[1,5-a]pyrimidine: This compound has a methyl group instead of a trifluoromethyl group, which may affect its reactivity and biological activity.

    2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-chloropyrazolo[1,5-a]pyrimidine: This compound has a chlorine atom instead of a trifluoromethyl group, which may influence its chemical stability and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F3N5O3/c30-29(31,32)25-11-21(20-1-2-23-24(10-20)40-16-39-23)33-26-12-22(34-37(25)26)27(38)35-3-5-36(6-4-35)28-13-17-7-18(14-28)9-19(8-17)15-28/h1-2,10-12,17-19H,3-9,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJYZEIQQHOZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

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